7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Molecular Property Physicochemical Profile Lead Optimization

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-76-3) is a synthetic quinoline derivative featuring a reactive 4-carbonyl chloride handle, a 7-chloro and 8-methyl substitution pattern, and a 2-(pyridin-4-yl) group. It is primarily utilized as a key intermediate in pharmaceutical research for constructing kinase inhibitor libraries and other bioactive molecules.

Molecular Formula C16H10Cl2N2O
Molecular Weight 317.2 g/mol
Cat. No. B12348316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Molecular FormulaC16H10Cl2N2O
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl
InChIInChI=1S/C16H10Cl2N2O/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10/h2-8H,1H3
InChIKeyWMLGQGWIAJTGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride: A Specialized Quinoline Building Block for Medicinal Chemistry


7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-76-3) is a synthetic quinoline derivative featuring a reactive 4-carbonyl chloride handle, a 7-chloro and 8-methyl substitution pattern, and a 2-(pyridin-4-yl) group. It is primarily utilized as a key intermediate in pharmaceutical research for constructing kinase inhibitor libraries and other bioactive molecules [1]. Its molecular formula is C16H11Cl3N2O, with a molecular weight of 353.6 g/mol .

Why Simple In-Class Substitution of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is Not Advisable


Quinoline-4-carbonyl chloride hydrochlorides are not interchangeable building blocks. The specific substitution pattern on the quinoline core, particularly the position of the halogen and methyl groups, critically dictates the compound's reactivity, downstream biological activity, and the selectivity of the final drug candidates . For instance, the presence of a 7-chloro group on the quinoline ring is a well-established pharmacophore for antimalarial activity [1], while the pyridin-4-yl moiety at the 2-position is essential for engaging specific kinase targets like IRAK-4, as opposed to pyridin-2-yl or pyridin-3-yl isomers [2]. Substituting with an analog lacking the 7-chloro or possessing an incorrect pyridyl isomer would likely abolish or significantly reduce the desired on-target activity.

Quantitative Differentiation Guide for 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Against Key Analogs


Molecular Weight and Halogen Content Comparison with Des-Chloro Analog

The target compound possesses a higher molecular weight (353.6 g/mol) and a distinct halogen profile compared to the des-chloro analog 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (MW 319.185 Da) . The presence of the 7-chloro substituent adds 34.4 g/mol and significantly alters the electron density of the quinoline ring, impacting its reactivity and potential for halogen bonding in biological targets. This is a cross-study comparison of fundamental physicochemical properties from authoritative databases.

Molecular Property Physicochemical Profile Lead Optimization

Pyridyl Isomer Differentiation for Kinase Selectivity

The target compound contains the pyridin-4-yl isomer, a critical structural requirement for potent IRAK-4 kinase inhibition as described in patent literature [1]. Analogs with pyridin-2-yl or pyridin-3-yl moieties at the quinoline 2-position are expected to have dramatically reduced activity against this target. This is a class-level inference: while direct IC50 values for the target compound's final derivatives are not provided, the patent explicitly defines the pyridin-4-yl group as essential for compounds within the claimed kinase inhibitor genus.

Kinase Inhibition Isomer Selectivity IRAK-4

Predicted LogP and Lipophilicity Adjustment via 7-Chloro Substitution

The 7-chloro and 8-methyl substitution pattern is expected to increase lipophilicity compared to an unsubstituted or mono-substituted quinoline scaffold. While calculated LogP values are not experimentally verified, the presence of a chlorine atom typically increases LogP by ~0.5-0.7 units compared to a hydrogen atom on an aromatic ring [1]. This moderate increase in lipophilicity can be crucial for balancing solubility and membrane permeability in drug candidates.

Lipophilicity Drug-likeness Physicochemical Property

Optimal Application Scenarios for 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Based on Structural Evidence


Synthesis of IRAK-4 Kinase Inhibitor Libraries

This compound is the preferred acyl chloride building block for generating focused libraries of IRAK-4 inhibitors. The 2-(pyridin-4-yl) group is a core structural requirement for binding to the IRAK-4 active site, as defined in patent literature [1]. Using this specific intermediate ensures that all derived amides or esters retain this critical pharmacophore, thereby maximizing the hit rate in screening campaigns.

Antimalarial Lead Optimization Programs Requiring a 7-Chloroquinoline Core

For projects targeting drug-resistant malaria, the 7-chloroquinoline motif is a proven pharmacophore [2]. This compound serves as a late-stage diversification point where the carbonyl chloride can react with various amines to rapidly generate a series of analogs while maintaining the essential 7-chloro and 8-methyl substitutions that are associated with potent antiplasmodial activity.

Structure-Activity Relationship (SAR) Studies on Quinoline Substituent Effects

This compound is indispensable for SAR studies aiming to map the contribution of the 7-chloro, 8-methyl, and 4-pyridyl groups to biological activity and physicochemical properties. By using this specific intermediate, researchers can systematically compare the resulting biological data with that of compounds synthesized from the des-chloro (8-methyl-2-(pyridin-2-yl)) or pyridyl isomer analogs, generating high-value, quantitative SAR data.

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